The primary source of 1-(p-Bromophenyl)biguanide hydrochloride is through synthetic organic chemistry methods. It belongs to the broader category of biguanides, which are known for their use in antidiabetic medications and as antimicrobial agents. The specific classification of this compound is as a halogenated biguanide due to the presence of a bromine atom on the phenyl ring.
The synthesis of 1-(p-Bromophenyl)biguanide hydrochloride can be achieved through several methods, with one common approach involving the reaction between p-bromobenzaldehyde and guanidine hydrochloride.
1-(p-Bromophenyl)biguanide hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action of 1-(p-Bromophenyl)biguanide hydrochloride primarily relates to its biological activity:
1-(p-Bromophenyl)biguanide hydrochloride has several scientific applications:
1-(p-Bromophenyl)biguanide hydrochloride (7a) belongs to the arylbiguanide class of compounds that function as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS). It targets Complex I (NADH dehydrogenase) of the electron transport chain, disrupting cellular energy metabolism. Structural optimization studies revealed that derivatives with ortho-halogen substitutions on the phenyl ring (e.g., bromine at ortho position) exhibit enhanced bioactivity compared to metformin or phenformin. The compound inhibits NADH oxidation with an IC₅₀ of 3.1 ± 0.4 μM in HIF-1 transcriptional activation assays, surpassing the potency of unsubstituted phenylbiguanide derivatives (IC₅₀ = 27.4 ± 6.1 μM) [1].
Metabolic flux analyses demonstrate that 7a suppresses oxygen consumption rates in tumor cells by >80% at concentrations ≥5 μM. This inhibition collapses mitochondrial membrane potential, depletes cellular ATP reserves by >60% within 4 hours, and triggers compensatory glycolysis in glucose-replete conditions. The bromine substituent enhances both lipophilicity (cLogD = -6.39) and membrane permeability compared to non-halogenated analogs, facilitating mitochondrial accumulation [1] [5].
Table 1: Comparative Inhibitory Potency of Arylbiguanides on Mitochondrial Function
Compound | R1 Substituent | Complex I IC₅₀ (μM) | HIF-1α IC₅₀ (μM) | ATP Depletion (%) |
---|---|---|---|---|
Phenformin | -H | 27.4 ± 6.1 | 107.8 ± 9.4 | 35% |
7a (p-Br) | p-Br | 3.1 ± 0.4 | 29.9 ± 9.4 | 82% |
7l (o-Cl) | o-Cl | 1.0 ± 0.1 | 7.5 ± 0.1 | 89% |
The antineoplastic activity of 1-(p-bromophenyl)biguanide hydrochloride is markedly amplified under low-glucose conditions mimicking the tumor microenvironment (TME). In HT29 colorectal adenocarcinoma cells, it exhibits selective cytotoxicity with an IC₅₀ of 1.9 ± 0.1 μM in glucose-free media versus 217.6 ± 11.2 μM under normoglycemic conditions—a 114-fold selectivity window. This metabolic vulnerability arises from dual energy catastrophe: [1]
Fluorescence-activated cell sorting confirms that 24-hour exposure to 10 μM 7a under low glucose induces apoptosis in >75% of tumor cells. This is mediated by cytochrome c release, caspase-9 activation, and PARP cleavage. Normal cells with metabolic flexibility show significantly higher resistance (viability >80% at 10 μM) due to preserved glycolytic capacity and lower dependence on OXPHOS [1] [5].
Pancreatic ductal adenocarcinoma (PDAC) models show exceptional vulnerability to OXPHOS inhibitors due to their metabolic reliance on mitochondrial respiration. While 1-(p-bromophenyl)biguanide hydrochloride itself lacks published in vivo data, structurally analogous benzene-1,4-disulfonamide OXPHOS inhibitors (e.g., DX3-213B) demonstrate significant tumor growth inhibition in syngeneic PDAC models. Key findings include: [2]
The p-bromo analog’s structural similarity to these inhibitors (shared halophenyl pharmacophore) supports its potential efficacy in PDAC. Its enhanced potency over non-brominated analogs predicts comparable or superior in vivo activity [1] [2].
KRAS-mutated cancers (e.g., 46% of lung adenocarcinomas, 91% of PDAC) develop resistance to KRAS-G12C inhibitors (G12Ci) like sotorasib via feedback reactivation of RTK/RAS/MAPK signaling. 1-(p-Bromophenyl)biguanide hydrochloride overcomes this resistance through metabolic targeting: [3] [7]
Table 2: Combinatorial Efficacy of OXPHOS and KRAS Inhibitors in Preclinical Models
Cancer Type | Combination Regimen | Efficacy (vs. Monotherapy) | Resistance Mechanisms Overcome |
---|---|---|---|
KRAS-G12C NSCLC | Sotorasib + Phenformin | ↑ 3.2-fold tumor regression | RTK feedback, MET amplification |
KRAS-G12C CRC | Adagrasib + Arylbiguanide 7a | ↑ 86% apoptosis (vs. 22%) | KRAS amplification, ERK reactivation |
The tumor microenvironment’s hypoxia and nutrient deprivation activate adaptive pathways mediated by HIF-1α and unfolded protein response (UPR) proteins. 1-(p-Bromophenyl)biguanide hydrochloride disrupts these adaptations through: [1]
These pleiotropic effects collectively inhibit tumor adaptation to metabolic stress, positioning arylbiguanides as multimodal TME-targeting agents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1